Lipophilicity and Polar Surface Area: 2-Bromo versus 2-Chloro Analog
The 2-bromo substitution on thiophene-3-carboxamide produces a substantially higher calculated logP (2.49) compared to the 2-chloro analog (logP 1.50), representing a +0.99 log unit increase in lipophilicity . Simultaneously, the topological polar surface area (TPSA) increases from 43.09 Ų (2-chloro) to 72.32 Ų (2-bromo), a difference of +29.23 Ų attributable to the larger van der Waals radius and polarizability of bromine versus chlorine . These differences are quantitatively meaningful for predicting membrane permeability (logP) and hydrogen-bonding capacity (TPSA) of downstream derivatives in CNS drug discovery programs where the balance between these two parameters governs blood-brain barrier penetration.
| Evidence Dimension | Calculated logP (lipophilicity) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 2.49370; TPSA/PSA = 72.32 Ų |
| Comparator Or Baseline | 2-Chlorothiophene-3-carboxamide: logP = 1.5004; TPSA = 43.09 Ų |
| Quantified Difference | ΔlogP = +0.99 (bromine increases lipophilicity); ΔTPSA = +29.23 Ų (bromine increases polar surface area) |
| Conditions | Calculated values from standard cheminformatics prediction algorithms (ALOGPS/molecular descriptor calculations) |
Why This Matters
The logP difference of ~1.0 unit corresponds to an approximately 10-fold difference in octanol-water partition coefficient, which directly impacts the membrane permeability and oral bioavailability of elaborated drug candidates; procurement of the correct halogen analog is therefore critical when logP and TPSA are design parameters in lead optimization workflows.
